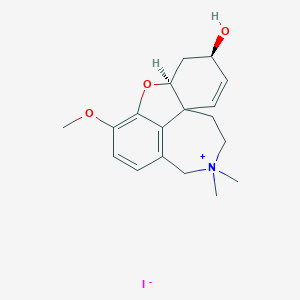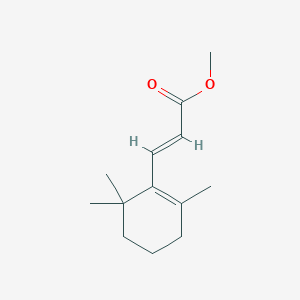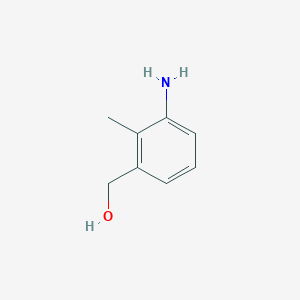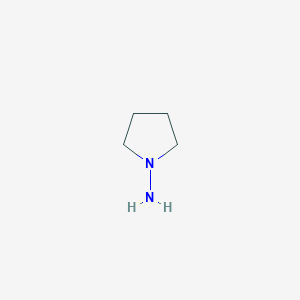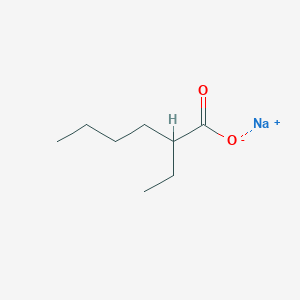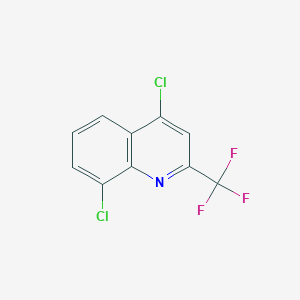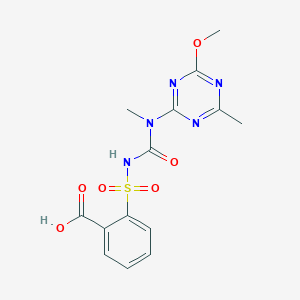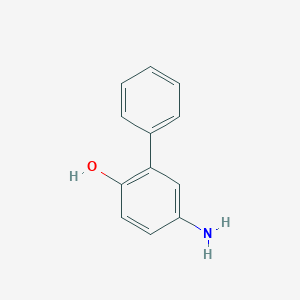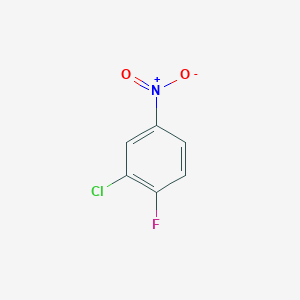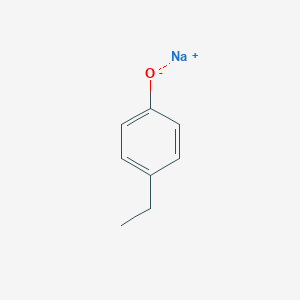
Sodium p-ethylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium p-ethylphenolate, also known as sodium 4-ethylphenolate, is an organic compound with the molecular formula C8H9NaO. It is a derivative of phenol where the hydrogen atom in the hydroxyl group is replaced by a sodium ion. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Sodium p-ethylphenolate can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides. In this process, an aryl halide reacts with sodium hydroxide to form the sodium salt of the phenol . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of phenol, 4-ethyl-, sodium salt typically involves the reaction of 4-ethylphenol with sodium hydroxide. This reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Sodium p-ethylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, such as brominated or nitrated phenols.
科学研究应用
Sodium p-ethylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme mechanisms and as a model compound for studying phenolic compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of phenol, 4-ethyl-, sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophiles, facilitating substitution reactions on the aromatic ring. Additionally, it can undergo oxidation and reduction reactions, making it a versatile compound in organic synthesis .
相似化合物的比较
Sodium p-ethylphenolate can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the ethyl group.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of an ethyl group.
4-Propylphenol: Similar structure but with a propyl group instead of an ethyl group.
This compound is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other phenolic compounds .
属性
CAS 编号 |
19277-91-9 |
|---|---|
分子式 |
C8H9NaO |
分子量 |
144.15 g/mol |
IUPAC 名称 |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
InChI 键 |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
手性 SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
规范 SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Key on ui other cas no. |
19277-91-9 |
相关CAS编号 |
123-07-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)
